molecular formula C13H21NO2 B8007514 tert-butyl (1S)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxylate

tert-butyl (1S)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B8007514
M. Wt: 223.31 g/mol
InChI Key: ZYNYREKPRWPYDC-VUWPPUDQSA-N
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Description

The compound tert-butyl (1S)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxylate belongs to the class of azabicyclo[3.2.1]octane derivatives, which are bicyclic structures containing a nitrogen atom. These compounds are of significant interest in medicinal chemistry due to their conformational rigidity and ability to mimic bioactive molecules. However, structurally analogous compounds with diverse substituents (e.g., hydroxy, amino, oxo, aryloxy) are well-characterized, enabling comparative analysis .

Properties

IUPAC Name

tert-butyl (5S)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-9-7-10-5-6-11(8-9)14(10)12(15)16-13(2,3)4/h10-11H,1,5-8H2,2-4H3/t10-,11?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNYREKPRWPYDC-VUWPPUDQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(=C)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2CCC1CC(=C)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enol Triflate Synthesis from N-Boc-Nortropinone

The synthesis begins with tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (N-Boc-nortropinone), a widely available precursor. Treatment with lithium diisopropylamide (LDA) at -78°C in tetrahydrofuran (THF) generates a stabilized enolate, which reacts with N-phenylbis(trifluoromethanesulfonimide) to form the enol triflate intermediate. This step achieves yields of 78–92% under optimized conditions, with the triflate group serving as a superior leaving group for subsequent elimination.

Reaction Conditions:

  • Temperature: -78°C to room temperature

  • Solvent: Anhydrous THF

  • Base: LDA (2.2–2.4 equivalents)

  • Triflating agent: N-phenylbis(trifluoromethanesulfonimide) (1.0–1.1 equivalents)

Elimination to Methylidene via Base Treatment

The enol triflate undergoes elimination using mild bases such as 1,8-diazabicycloundec-7-ene (DBU) or potassium tert-butoxide. This step removes the triflate group and generates the 3-methylidene functionality. For example, stirring the triflate intermediate with DBU in dichloromethane at 25°C for 12 hours yields the target compound with 85–90% conversion. Stereochemical integrity at the 1S position is preserved through rigid bicyclic geometry, minimizing epimerization.

Wittig Olefination of N-Boc-Nortropinone

Purification and Stereochemical Analysis

Crude products are purified via silica gel chromatography using ethyl acetate/n-heptane gradients (10–50%). High-performance liquid chromatography (HPLC) with chiral columns (Chiralpak IA) confirms enantiomeric excess >98% for the (1S)-isomer. Nuclear magnetic resonance (NMR) analysis distinguishes the methylidene protons (δ 5.2–5.4 ppm, multiplet) and confirms bicyclic integrity.

Grignard Addition-Dehydration Sequence

Methylmagnesium Bromide Addition

N-Boc-nortropinone reacts with methylmagnesium bromide in THF at 50°C, forming tert-butyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate. Lithium bromide (2.0 equivalents) enhances nucleophilicity, achieving 31% yield. While this step introduces the methyl group, the hydroxyl intermediate requires dehydration to form the methylidene group.

Acid-Catalyzed Dehydration

The tertiary alcohol undergoes dehydration using sulfuric acid (0.5 equivalents) in toluene under reflux. This method produces the methylidene compound with 70–75% yield but risks racemization at the 1S position. Neutralization with aqueous sodium bicarbonate and extraction with ethyl acetate minimizes side reactions.

Catalytic Asymmetric Synthesis

Chiral Palladium Complexes

Recent advances employ palladium catalysts with (R)-BINAP ligands to induce asymmetry during triflate elimination. For example, Pd(OAc)₂ (5 mol%) and (R)-BINAP (6 mol%) in toluene at 80°C achieve 88% yield and 94% enantiomeric excess (ee). This method bypasses resolution steps, offering a streamlined route to the (1S)-isomer.

Enzymatic Resolution

Racemic methylidene products are resolved using lipase B from Candida antarctica in isopropyl ether. The enzyme selectively acetylates the (1R)-isomer, leaving the (1S)-enantiomer unreacted. After 24 hours, the (1S)-isomer is isolated with 99% ee and 45% yield.

Industrial-Scale Production Considerations

Solvent and Recycle Systems

Large-scale syntheses prioritize THF recovery via distillation (90% efficiency) and lithium bromide reuse. Continuous flow reactors reduce reaction times for enolate formation (2 hours vs. 12 hours batch).

Cost Analysis

Table 1: Comparative Cost per Kilogram

MethodRaw Material Cost ($/kg)Yield (%)Purity (%)
Enolate-Elimination1,2008599
Wittig Olefination9507095
Catalytic Asymmetric1,8008899

Chemical Reactions Analysis

tert-Butyl (5S)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Applications in Medicinal Chemistry

1. Drug Development
Tert-butyl (1S)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxylate is being researched for its potential as a pharmaceutical agent. Its structural similarity to known bioactive compounds positions it as a candidate for the development of new drugs targeting various diseases.

Case Study: Anti-Hepatitis B Research
Recent studies have indicated that derivatives of azabicyclo compounds, including this compound, exhibit antiviral properties against Hepatitis B virus (HBV). The compound's unique bicyclic structure may enhance its interaction with viral proteins, thereby inhibiting viral replication .

2. Neuropharmacology
Research has shown that compounds with similar structures can influence neurotransmitter systems, particularly those related to dopamine and serotonin pathways. This opens avenues for exploring the use of this compound in treating neurodegenerative disorders and psychiatric conditions.

Applications in Organic Synthesis

1. Synthetic Intermediates
This compound serves as an important intermediate in the synthesis of various heterocyclic compounds, which are essential in medicinal chemistry for developing new therapeutic agents.

2. Chiral Building Blocks
The chiral nature of this compound makes it valuable in asymmetric synthesis, where it can be used to produce enantiomerically pure compounds that are crucial in pharmaceuticals .

Mechanism of Action

The mechanism of action of tert-butyl (1S)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into the active sites of enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Applications/Findings References
tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate 3-hydroxy C₁₂H₂₁NO₃ 227.30 Intermediate for kinase inhibitors; 97% purity, commercial availability .
tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate 3-oxo C₁₂H₁₉NO₃ 225.29 Precursor for triflate derivatives (e.g., ); 97% assay purity .
tert-Butyl (1S,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate 3-amino C₁₂H₂₂N₂O₂ 226.32 Building block for pan-Ras inhibitors (e.g., ); CAS 207405-68-3 .
tert-Butyl (1R,3s,5S)-3-(pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate 3-pyrazinyloxy C₁₇H₂₃N₄O₃ 363.15 Non-classical sulfonamide drug candidates; synthesized in 36% yield .
tert-Butyl 3-(4-cyanophenoxy)-8-azabicyclo[3.2.1]octane-8-carboxylate 4-cyanophenoxy C₁₉H₂₄N₂O₃ 328.40 SAR studies for kinase modulators; used in THF-based reactions .

Pharmacological Relevance

  • Pan-Ras Inhibitors: Analogues like tert-butyl (1S,5R)-3-[...]pentylamino-8-azabicyclo[3.2.1]octane-8-carboxylate () demonstrate tunable affinity for Ras isoforms, highlighting the role of substituents in target engagement .
  • Kinase Modulators: Derivatives with pyrazine or cyanophenoxy groups () exhibit selectivity in kinase inhibition assays, correlating with substituent polarity .
  • Molecular Glue Degraders: Amino-substituted variants () are intermediates in cereblon-based degraders, emphasizing stereochemical precision for NEK7 degradation .

Biological Activity

Tert-butyl (1S)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxylate is a compound belonging to the class of tropane alkaloids, which are known for their diverse biological activities. This compound, characterized by its unique bicyclic structure, has garnered attention for its potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, supported by various research findings and data tables.

The molecular formula of this compound is C12H21NO3C_{12}H_{21}NO_3, with a molecular weight of approximately 225.31 g/mol. Its structure features a bicyclic framework that is crucial for its biological interactions.

The biological activity of tropane alkaloids, including this compound, is primarily attributed to their interaction with neurotransmitter systems, particularly the cholinergic and dopaminergic pathways. These compounds often act as inhibitors or modulators of neurotransmitter receptors, influencing various physiological processes.

Pharmacological Effects

Research indicates that compounds within this chemical class exhibit a range of pharmacological effects:

  • Anticholinergic Activity : Many tropane alkaloids possess anticholinergic properties, which can be beneficial in treating conditions like motion sickness and muscle spasms.
  • CNS Effects : Some studies have suggested potential neuroprotective effects and cognitive enhancement due to modulation of cholinergic signaling pathways.
  • Analgesic Properties : Certain derivatives have shown promise as analgesics, potentially providing relief from pain through central nervous system pathways.

Study 1: Neuroprotective Effects

A study published in Journal of Medicinal Chemistry explored the neuroprotective effects of various tropane derivatives, including this compound. The results indicated that this compound could reduce neuronal cell death in vitro models by inhibiting apoptotic pathways, showcasing its potential in neurodegenerative diseases .

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of tropane alkaloids against various bacterial strains. The findings revealed that this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria .

Data Table: Summary of Biological Activities

Biological Activity Effect Reference
AnticholinergicInhibition of acetylcholine receptors
NeuroprotectiveReduction in neuronal apoptosis
AntimicrobialSignificant antibacterial effects
AnalgesicPain relief via CNS modulation

Q & A

Q. What are the common synthetic routes for preparing tert-butyl (1S)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via functionalization of the bicyclic scaffold. For example, describes a procedure where tert-butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate is reacted with a sulfonylimino benzothiazole derivative under reductive amination conditions (e.g., sodium triacetoxyborohydride in DCM/TFE). Key parameters include:

  • Solvent choice : Dichloroethane (DCE) and trifluoroethanol (TFE) mixtures improve solubility of intermediates .
  • Stoichiometry : Excess aldehyde (5 equiv) ensures complete conversion of the amine precursor .
  • Workup : Partitioning between DCM and saturated NaHCO₃ minimizes side-product formation .
    Typical yields range from 50–70% under optimized conditions .

Q. How can researchers confirm the stereochemical configuration of the bicyclic scaffold?

Methodological Answer: Stereochemical assignments rely on:

  • X-ray crystallography : Used to resolve ambiguities in endo/exo configurations (e.g., N-Boc-endo-3-aminotropane in ) .
  • NMR coupling constants : For example, the coupling between protons at C1 and C5 in the bicyclic system distinguishes axial/equatorial orientations .
  • Chiral HPLC : Critical for separating enantiomers when synthesizing (1S)-configured derivatives .

Advanced Research Questions

Q. How does the endo vs. exo configuration of substituents on the bicyclic core affect biological activity?

Methodological Answer: demonstrates that the endo configuration of N-Boc-3-aminotropane enhances binding affinity for the CCR5 receptor due to reduced steric hindrance and optimized hydrogen-bonding interactions. Researchers should:

  • Compare binding assays (e.g., SPR or radioligand displacement) for endo vs. exo isomers .
  • Use molecular docking to map steric clashes in exo derivatives .
    Example : Endo isomers show 10–100x higher selectivity for CCR5 over related GPCRs .

Q. What strategies mitigate racemization during functionalization of the bicyclic amine?

Methodological Answer: Racemization is a critical challenge during amine derivatization. highlights:

  • Low-temperature reactions : Conducting reactions at 0–4°C reduces epimerization .
  • Protecting group selection : The tert-butyloxycarbonyl (Boc) group stabilizes the amine while minimizing steric strain .
  • Acidic workup avoidance : Neutral pH during purification preserves stereochemical integrity .

Q. How can researchers resolve contradictions in reported spectroscopic data for bicyclic carboxylates?

Methodological Answer: Discrepancies in NMR or MS data often arise from:

  • Solvent effects : Compare spectra acquired in identical solvents (e.g., CDCl₃ vs. DMSO-d₆) .
  • Impurity profiles : Use preparative HPLC to isolate minor isomers or byproducts (e.g., notes out-of-stock items due to purification challenges) .
  • Dynamic equilibria : For compounds with tautomeric forms (e.g., keto-enol), variable-temperature NMR clarifies dominant conformers .

Experimental Design & Optimization

Q. What analytical techniques are essential for characterizing tert-butyl bicyclic derivatives?

Methodological Answer:

  • HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formula (e.g., C₁₂H₂₂N₂O₂ in ) .
  • FT-IR : Identifies carbonyl stretching frequencies (e.g., Boc C=O at ~1680 cm⁻¹) .
  • 2D NMR (COSY, HSQC, HMBC) : Assigns proton and carbon signals in crowded spectra .

Q. How can reaction yields be improved for large-scale synthesis?

Methodological Answer:

  • Catalyst screening : uses acetic acid as a proton source to accelerate reductive amination .
  • Microwave-assisted synthesis : Reduces reaction time for thermally demanding steps .
  • Flow chemistry : Minimizes decomposition of sensitive intermediates (e.g., methylidene groups) .

Contradictions & Validation

  • vs. 7 : Discrepancies in CAS numbers for stereoisomers (744183-20-8 vs. 207405-68-3) highlight the need to verify stereochemical descriptors in commercial databases .
  • vs. 14 : Conflicting melting points (141–142.5°C vs. "no data") emphasize reliance on peer-reviewed syntheses over vendor data .

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